Home > Products > Screening Compounds P106079 > Antiviral agent 6
Antiviral agent 6 -

Antiviral agent 6

Catalog Number: EVT-12559240
CAS Number:
Molecular Formula: C23H27BrN2O3S2
Molecular Weight: 523.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Uprifosbuvir is classified as a nucleoside analog, specifically targeting the HCV polymerase enzyme to disrupt viral RNA synthesis. It is derived from uridine, a naturally occurring nucleoside, and is part of a broader class of antiviral agents that includes other nucleotide analogs used against various viral infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of uprifosbuvir employs a five-step process that significantly enhances yield compared to previous methods. The key steps include:

  1. Complexation-Driven Selective Acyl Migration/Oxidation: This step involves the selective activation of the uracil ring in the presence of a 2′-alcohol.
  2. BSA-Mediated Cyclization: Utilizing bis-trimethylsilylacetamide (BSA), cyclodehydration occurs to form anhydrouridine.
  3. Hydrochlorination: This step employs iron(III) chloride and tetramethyldisiloxane to convert the intermediate into a tertiary alkyl chloride.
  4. Dynamic Stereoselective Phosphoramidation: A chiral nucleophilic catalyst facilitates the installation of the phosphoramidate side chain, crucial for the compound's activity.
Molecular Structure Analysis

Structure and Data

Uprifosbuvir's molecular structure features a modified uridine backbone with specific functional groups that enhance its antiviral activity. The structural formula can be represented as follows:

  • Molecular Formula: C15_{15}H19_{19}N3_{3}O5_{5}P
  • Molecular Weight: 357.30 g/mol

The compound's structure includes a phosphoramidate moiety, which is critical for its mechanism of action against HCV.

Chemical Reactions Analysis

Reactions and Technical Details

Uprifosbuvir undergoes several key reactions during its synthesis:

  • Cyclodehydration Reaction: The conversion of uridine derivatives into anhydrouridine through BSA-mediated cyclization.
  • Hydrochlorination Reaction: Involves converting alcohols into chlorides using iron(III) chloride and tetramethyldisiloxane, which enhances selectivity and yield.
  • Phosphoramidation Reaction: The introduction of the phosphoramidate side chain is achieved through dynamic stereoselective methods, ensuring high stereochemical purity.

These reactions highlight the innovative approaches used in synthesizing uprifosbuvir efficiently.

Mechanism of Action

Process and Data

Uprifosbuvir acts primarily by inhibiting the HCV polymerase enzyme, thereby preventing viral RNA replication. The mechanism involves:

  1. Incorporation into Viral RNA: As a nucleotide analog, uprifosbuvir gets incorporated into the growing viral RNA strand.
  2. Chain Termination: Once incorporated, it leads to premature termination of RNA synthesis due to structural modifications that prevent further elongation.

This mechanism underscores its effectiveness in treating HCV infections by disrupting the replication cycle of the virus.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Uprifosbuvir exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid
  • Solubility: Soluble in water and organic solvents like methanol
  • Stability: Stable under standard laboratory conditions but sensitive to moisture and light
  • pH Range: Optimal activity observed at physiological pH levels (around pH 7.4)

These properties are essential for understanding its formulation and storage conditions for therapeutic use.

Applications

Scientific Uses

Uprifosbuvir is primarily utilized in clinical settings for:

  • Treatment of Hepatitis C Virus Infections: It is effective against various genotypes of HCV, contributing to improved treatment regimens.
  • Research on Antiviral Agents: Its synthesis methods serve as a model for developing other nucleotide analogs targeting different viruses.

The ongoing research into uprifosbuvir's effectiveness against emerging viral threats further underscores its significance in antiviral drug development .

Introduction to Antiviral Therapeutics

Historical Development of Antiviral Agents

The modern era of antiviral chemotherapy began in 1950 with the discovery that p-aminobenzaldehyde thiosemicarbazone exhibited activity against vaccinia virus in fertile eggs and mice [1] [4]. This breakthrough established the thiosemicarbazones as the first class of true antiviral agents, repurposed from their original antibacterial application against Mycobacterium tuberculosis. By 1963, idoxuridine (5-iodo-2'-deoxyuridine) became the first licensed antiviral agent, initially developed for cancer treatment but later found effective against herpesviruses and vaccinia virus through inhibition of viral DNA synthesis [1] [9]. Its application against poxviruses was demonstrated via plaque reduction assays in chick embryo cell cultures and rabbit cornea models [1].

The 1970s witnessed the clinical deployment of methisazone (1-methylisatin 3-thiosemicarbazone) for smallpox prophylaxis and complication management. Though its development halted following smallpox eradication, it demonstrated 90% protective efficacy in smallpox contacts compared to vaccinia immune globulin [1]. Concurrently, interferon inducers like polyacrylic acid (PAA) showed prolonged antiviral effects in murine models, reducing vaccinia tail lesions by >70% even when administered four weeks pre-infection [1].

The late 20th century introduced nucleoside analogs with improved specificity, including:

  • Cidofovir: Acyclic nucleoside phosphonate inhibiting viral DNA polymerase
  • Brincidofovir: Lipid conjugate enhancing cidofovir’s oral bioavailability
  • Tecovirimat: First-in-class viral egress inhibitor targeting orthopoxvirus-specific VP37 protein

Table 1: Key Historical Milestones in Antiviral Development Against Poxviruses

YearCompoundSignificanceReference
1950p-Aminobenzaldehyde thiosemicarbazoneFirst antiviral agent identified (vaccinia virus) [1] [4]
1959Idoxuridine (IDU)First licensed antiviral; active against vaccinia and HSV [1] [9]
1960sMethisazoneProphylaxis of smallpox contacts and eczema vaccinatum [1]
1970sPolyacrylic acid (PAA)Interferon inducer with sustained anti-vaccinia activity in vivo [1]
1996CidofovirDNA polymerase inhibitor effective against orthopoxviruses [2] [10]
2018TecovirimatFirst FDA-approved orthopoxvirus-specific antiviral (VP37 inhibitor) [5]

Role in Orthopoxvirus Preparedness (Smallpox/Mpox)

Orthopoxvirus antivirals serve dual roles: therapeutic intervention during active infection and prophylactic stockpiling for outbreak preparedness. The global discontinuation of smallpox vaccination has created a immunologically naïve population vulnerable to variola re-emergence (accidental or deliberate) and zoonotic mpox transmission [2] [7]. In vitro screening of 24 antiviral compounds identified eight with broad orthopoxvirus efficacy, including cidofovir, cyclic HPMPC, ribavirin, and 3-deazaneplanocin A, demonstrating consistent activity across 35 geographically diverse variola strains [2].

Mechanistic targets for orthopoxvirus antivirals include:

  • Viral DNA replication: Targeted by nucleoside analogs (cidofovir, brincidofovir) that incorporate into viral DNA, causing chain termination [10]
  • Viral egress: Inhibited by tecovirimat through blockade of VP37-mediated enveloped virion formation [5] [10]
  • Host-directed pathways: Includes interferon-mediated antiviral responses and IMP dehydrogenase inhibitors (ribavirin) depleting nucleotide pools [3] [6]

Resistance profiling reveals low barrier to resistance for DNA polymerase inhibitors (e.g., cidofovir), where stepwise mutations in E9L gene confer resistance but attenuate viral fitness [10]. Conversely, tecovirimat resistance requires mutations in F13L, which may retain virulence but compromise transmission efficiency [5].

Table 2: Orthopoxvirus-Targeted Antiviral Agents and Their Characteristics

CompoundMolecular TargetSpectrumEC₉₀ vs Variola (μM)Resistance Gene
TecovirimatVP37 envelope proteinOrthopoxvirus-specific0.07–0.16F13L
BrincidofovirViral DNA polymeraseBroad dsDNA viruses0.07–1.2E9L
CidofovirViral DNA polymeraseBroad dsDNA viruses27–78E9L
RibavirinIMP dehydrogenaseRNA and DNA viruses20–40Not characterized

Classification Schemes for Antiviral Compounds

Antiviral agents are classified through multiple overlapping frameworks reflecting chemical structure, mechanism, or target specificity:

Chemical Structure-Based Classification

  • Nucleoside/nucleotide analogs: Feature modified sugar or base moieties (e.g., cidofovir’s acyclic phosphonate; brincidofovir’s lipid conjugate) [9] [10]
  • Non-nucleoside small molecules: Include thiosemicarbazones (methisazone) and heterocyclic compounds (tecovirimat) [1] [5]
  • Biologics: Encompass interferons, neutralizing antibodies, and recombinant soluble receptors (e.g., decoy ACE2 for coronaviruses) [3] [6]

Mechanism-Based Classification

  • Virus-directed agents:
  • Entry inhibitors: Block viral attachment/fusion (e.g., anti-orthopoxvirus monoclonal antibodies)
  • Genome replication inhibitors: Target viral polymerases (cidofovir) or nucleotide synthesis (ribavirin)
  • Assembly/egress inhibitors: Disrupt virion maturation (tecovirimat) [5] [10]
  • Host-directed agents:
  • Immunomodulators: IFN-α/β, IFN-inducers (PAA) enhancing antiviral state [1] [3]
  • Host enzyme inhibitors: Kinase inhibitors (imatinib) blocking viral exit [1]
  • CRISPR/Cas systems: Programmable nucleases cleaving viral DNA/RNA (e.g., Cas13 against ssRNA viruses) [3] [6]

Spectrum of Activity Classification

  • Virus-specific agents: Tecovirimat exclusively targeting orthopoxviruses [5]
  • Family-specific agents: Acyclic nucleoside phosphonates (cidofovir) active against Herpesviridae and Poxviridae [10]
  • Broad-spectrum agents: Ribavirin (RNA/DNA viruses), IFN-α (multiple viral families) [2] [3]

Emerging classification paradigms leverage artificial intelligence for mechanism-agnostic grouping. Machine learning platforms like AVPIden employ multi-descriptor models (e.g., physicochemical properties, sequence motifs) to predict antiviral peptides targeting six virus families, including Poxviridae [8]. High-content screening further enables classification based on phenotypic effects rather than predefined targets [9].

Table 3: Comprehensive Classification of Representative Antiviral Agents

Classification PrincipleCategoryRepresentative AgentsKey Examples
Chemical StructureNucleoside analogsDNA polymerase inhibitorsCidofovir, Brincidofovir
Non-nucleoside small moleculesEgress inhibitors, entry blockersTecovirimat, Methisazone
BiologicsImmune modulatorsIFN-α, VIGIV
Mechanism of ActionVirus-directedGenome replication inhibitorsCidofovir, IDU
Egress inhibitorsTecovirimat
Host-directedImmunomodulatorsPolyacrylic acid, IFN-ω
Host enzyme inhibitorsImatinib
Spectrum of ActivityOrthopoxvirus-specificVP37 inhibitorsTecovirimat
Broad-spectrumNucleotide synthesis disruptorsRibavirin
DNA virus-targetedPolymerase inhibitorsCidofovir, Brincidofovir

Comprehensive List of Antiviral Compounds Mentioned:

  • p-Aminobenzaldehyde thiosemicarbazone
  • Methisazone
  • Idoxuridine
  • Trifluridine
  • Polyacrylic acid
  • Cidofovir
  • Brincidofovir
  • Tecovirimat
  • Ribavirin
  • Interferon-α
  • Interferon-ω
  • 3-Deazaneplanocin A
  • Imatinib

Properties

Product Name

Antiviral agent 6

IUPAC Name

3-[[4-[bis(propan-2-ylsulfanyl)methyl]-2-methoxyphenoxy]methyl]-6-bromoquinazolin-4-one

Molecular Formula

C23H27BrN2O3S2

Molecular Weight

523.5 g/mol

InChI

InChI=1S/C23H27BrN2O3S2/c1-14(2)30-23(31-15(3)4)16-6-9-20(21(10-16)28-5)29-13-26-12-25-19-8-7-17(24)11-18(19)22(26)27/h6-12,14-15,23H,13H2,1-5H3

InChI Key

VFFBQTINDMCMDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(C1=CC(=C(C=C1)OCN2C=NC3=C(C2=O)C=C(C=C3)Br)OC)SC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.